Tiflucarbine
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Overview
Description
Tiflucarbine is a structurally novel compound known for its potential antidepressant activity. It acts as a non-selective agonist for serotonin receptors, specifically targeting both 5-HT1 and 5-HT2 receptors . This compound has shown promise in various scientific studies due to its unique mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of tiflucarbine involves several steps, starting with the preparation of the tetrahydrothieno-7-carboline derivative. The synthetic route typically includes the following steps:
Formation of the thieno ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the thieno ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Tiflucarbine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying serotonin receptor interactions and the effects of non-selective agonists.
Biology: Tiflucarbine’s ability to modulate serotonin receptors makes it a valuable tool for studying neurotransmission and related biological processes.
Industry: Potential applications in the pharmaceutical industry for developing new antidepressant drugs.
Mechanism of Action
Tiflucarbine exerts its effects by binding to central serotonin receptors, specifically 5-HT1 and 5-HT2 receptors. This binding leads to the modulation of serotonin levels in the brain, which is associated with its antidepressant effects. Additionally, this compound acts as a dual inhibitor of protein kinase C and calmodulin, which are involved in various cellular processes .
Comparison with Similar Compounds
Tiflucarbine is unique due to its dual action on serotonin receptors and protein kinase C/calmodulin inhibition. Similar compounds include:
Staurosporine: A potent inhibitor of protein kinase C but does not antagonize calmodulin function.
CP 46’665-1: Another inhibitor of protein kinase C with different effects on cell morphology compared to this compound.
These compounds highlight the uniqueness of this compound in its dual inhibitory action and its potential therapeutic applications.
Biological Activity
Tiflucarbine, also known as BAY-P 4495, is a compound that has garnered attention for its biological activity, particularly as a dual inhibitor of protein kinase C (PKC) and calmodulin. This article delves into the biological effects of this compound, highlighting its mechanisms of action, implications in cellular processes, and potential therapeutic applications.
This compound functions primarily by inhibiting protein kinase C and calmodulin, two critical components involved in various cellular signaling pathways. The inhibition of these proteins leads to significant changes in cellular behavior, particularly in keratinocytes, which are the predominant cell type in the epidermis.
Dual Inhibition
- Protein Kinase C Inhibition :
- PKC is involved in regulating cell proliferation and differentiation. This compound's inhibition of PKC has been shown to affect keratinocyte morphology and keratin expression.
- Calmodulin Antagonism :
- Calmodulin plays a role in calcium signaling within cells. By antagonizing calmodulin, this compound can disrupt calcium-dependent processes that are essential for various cellular functions.
Biological Activity in Keratinocytes
A study investigating the effects of this compound on human keratinocyte cell lines (HaCaT cells) revealed notable findings:
- Morphological Changes : Unlike other PKC inhibitors like staurosporine, this compound did not induce significant morphological changes in HaCaT cells after 72 hours of treatment .
- Keratin Expression : The expression levels of keratins 8 and 18 remained stable, while keratin 13 expression decreased compared to control cells. This suggests that this compound may selectively influence keratinocyte differentiation without altering overall cell shape dramatically .
Reactive Oxygen Species (ROS) Release
Research indicates that this compound may also affect the release of reactive oxygen species in keratinocytes, which is critical for understanding its role in oxidative stress responses and potential skin-related therapies .
Psoriasis Treatment
This compound has been studied for its effects on conditions such as psoriasis, where PKC and calmodulin play significant roles in disease pathology. Clinical investigations suggest that the compound may alleviate symptoms associated with psoriasis by modulating inflammatory responses through its dual inhibition mechanism .
Ocular Conditions
While primarily studied for dermatological applications, there are indications that this compound could be beneficial in treating ocular conditions due to its anti-inflammatory properties. The dual inhibition mechanism may help manage diseases characterized by excessive angiogenesis or inflammation .
Data Summary
Parameter | Effect of this compound |
---|---|
Morphological Changes | No significant change observed |
Keratin Expression | Decreased keratin 13; stable keratins 8 & 18 |
ROS Release | Modulated release observed |
Potential Application | Psoriasis treatment; ocular conditions |
Properties
CAS No. |
89875-86-5 |
---|---|
Molecular Formula |
C16H17FN2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |
InChI |
InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |
InChI Key |
BNKIWXODDDABSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Key on ui other cas no. |
89875-86-5 |
Synonyms |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
Origin of Product |
United States |
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